Praseodymium(3+);triiodide
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Overview
Description
Synthesis Analysis
Praseodymium diiodide (PrI2) can be synthesized from praseodymium triiodide (PrI3) through the reduction with praseodymium metal at elevated temperatures. This process yields two modifications of PrI2, displaying different structural properties based on the cooling rates applied during synthesis (Gerlitzki, Meyer, Mudring, & Corbett, 2004).
Molecular Structure Analysis
The molecular structure of PrI3 has been closely studied, revealing that praseodymium is coordinated by nine water molecules in a tricapped trigonal prism structure, showcasing the complex's hydrate nature (Timofte, Babai, Meyer, & Mudring, 2005). This hydration significantly influences its physical and chemical properties.
Chemical Reactions and Properties
Praseodymium triiodide engages in various chemical reactions, highlighting its role in forming complex structures when reacted with other compounds. For instance, reactions involving LnI3·nH2O, I2, and urea produce rare-earth polyiodides, indicating PrI3's versatility in forming complexes with organic molecules (Savinkina, Golubev, & Grigoriev, 2015).
Physical Properties Analysis
The physical properties of PrI3, such as its vaporization characteristics, have been thoroughly investigated. Studies using high-temperature mass spectrometry have determined the partial pressures of neutral vapor components and calculated the enthalpies of sublimation, showcasing PrI3's stability and reactivity at elevated temperatures (Motalov, Kudin, & Markus, 2009).
Scientific Research Applications
Synthesis and Structural Characterization
Praseodymium triiodide can be synthesized from praseodymium metal and iodine, showing different crystalline modifications. Research on praseodymium diiodide (PrI2), derived from PrI3, highlights the formation of distinct structural types upon cooling, which are relevant for understanding the electronic properties and bonding in these materials. These studies help in elucidating the Pr-Pr interactions and the configurational crossover in electronic configurations dependent on the adopted structure, which has implications for material properties and applications (Gerlitzki, Meyer, Mudring, & Corbett, 2004).
Thermodynamic and Vaporization Characteristics
The thermodynamics of praseodymium triiodide, including its enthalpies of formation in both the crystalline state and aqueous solution, have been quantified. Studies on its vaporization reveal the presence of monomeric and dimeric molecules, as well as negative ions in saturated vapor, providing data on sublimation enthalpies and the formation of molecules and ions in the gas phase. This information is crucial for applications in high-temperature processes and materials science (Goryushkina, Monaenkova, Popova, & Tiflova, 2006; Motalov, Kudin, & Markus, 2009).
Material Applications
Praseodymium triiodide and its derivatives find applications in various material science domains. For example, research on rare-earth polyiodides shows potential in the synthesis of complex compounds with unique crystal structures and properties. These materials can be used in photonics, luminescence, and as catalysts in chemical reactions. The study of nonaaquapraseodymium triiodide–thiourea adducts contributes to the understanding of hydrogen bonding and coordination chemistry in hydrated rare-earth triiodides (Savinkina, Golubev, & Grigoriev, 2015; Antonenko, Alikberova, & Albov, 2012).
Safety And Hazards
Future Directions
While specific future directions for Praseodymium(3+);triiodide are not mentioned in the sources, research into the molecular structure of aqueous triiodide solutions is ongoing . This includes investigations into the anion’s valence- and core-level electronic structure, ionization dynamics, associated electron-correlation effects, and nuclear geometric structure .
properties
IUPAC Name |
praseodymium(3+);triiodide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3HI.Pr/h3*1H;/q;;;+3/p-3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVEVRIVGNKNWML-UHFFFAOYSA-K |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[I-].[I-].[I-].[Pr+3] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
I3Pr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6211 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Praseodymium(3+);triiodide | |
CAS RN |
13813-23-5 |
Source
|
Record name | Praseodymium iodide (PrI3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13813-23-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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